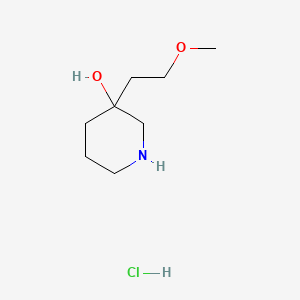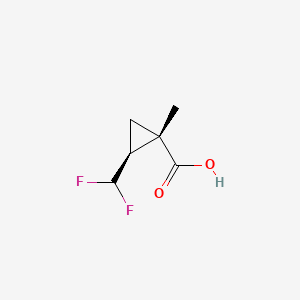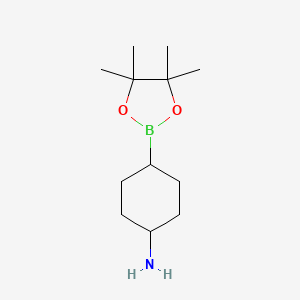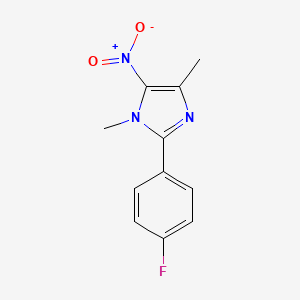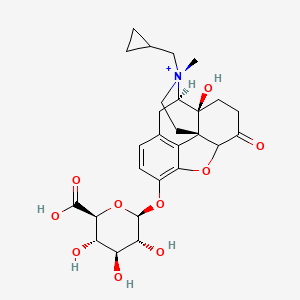
N-Methyl Naltrexone Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Naltrexone Glucuronide is a derivative of naltrexone, an opioid antagonist used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the glucuronidation process, which involves the addition of glucuronic acid to naltrexone. This modification enhances the solubility and excretion of the compound, making it more effective in its therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Naltrexone Glucuronide typically involves the glucuronidation of N-Methyl Naltrexone. This process can be carried out using various methods, including chemical synthesis and enzymatic reactions. In chemical synthesis, the glucuronidation is often achieved using glucuronic acid derivatives and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using advanced techniques such as flow chemistry and continuous processing. The use of efficient catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Naltrexone Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl Naltrexone N-oxide, while reduction could produce N-Methyl Naltrexone .
Wissenschaftliche Forschungsanwendungen
N-Methyl Naltrexone Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation and its effects on solubility and excretion.
Biology: Investigated for its interactions with opioid receptors and its potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating opioid and alcohol dependence, as well as its role in reducing opioid-induced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
N-Methyl Naltrexone Glucuronide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the receptor’s activity, thereby blocking the effects of opioids. The glucuronidation enhances the compound’s solubility and excretion, allowing for more efficient clearance from the body. This mechanism is crucial in its role as an opioid antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naltrexone: The parent compound, used for treating opioid and alcohol dependence.
Methylnaltrexone: A derivative used to treat opioid-induced constipation.
Naloxone: Another opioid antagonist used to reverse opioid overdoses.
Uniqueness
N-Methyl Naltrexone Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This modification makes it more effective in its therapeutic applications compared to its parent compound and other similar derivatives .
Eigenschaften
Molekularformel |
C27H34NO10+ |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(3R,4R,4aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO10/c1-28(11-12-2-3-12)9-8-26-17-13-4-5-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)21(17)37-23(26)14(29)6-7-27(26,35)16(28)10-13/h4-5,12,16,18-20,22-23,25,30-32,35H,2-3,6-11H2,1H3/p+1/t16-,18+,19+,20-,22+,23?,25-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
ZMRLVXZGNOEXKB-HOVYVKSUSA-O |
Isomerische SMILES |
C[N@@+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
Kanonische SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


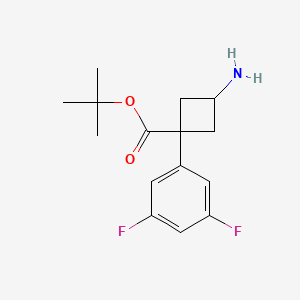
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
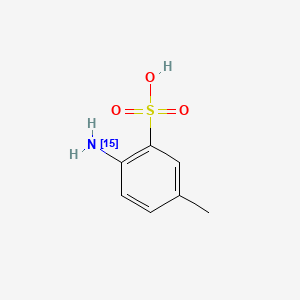
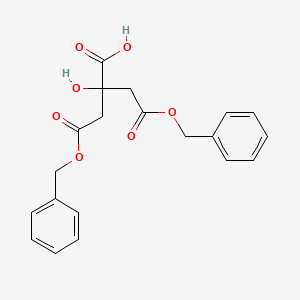
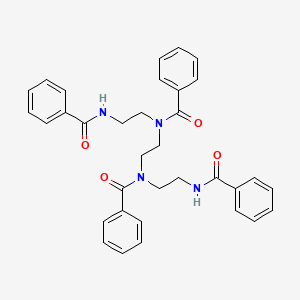
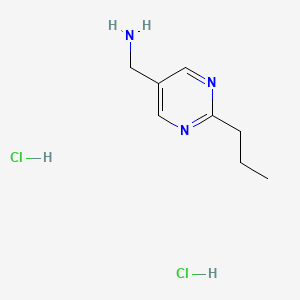
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
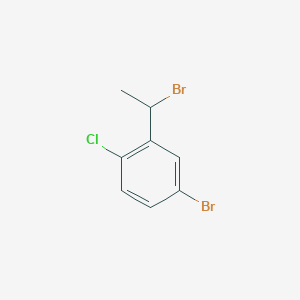
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
